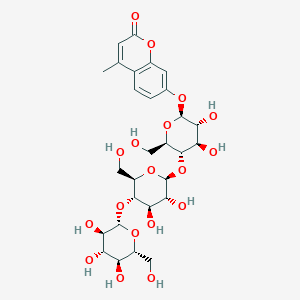
4-MEthylumbelliferyl |A-cellotrioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl β-D-cellotrioside is a fluorescent substrate used primarily in the study of cellulase activity. It is hydrolyzed by cellulase enzymes to produce 4-methylumbelliferone, a compound that emits fluorescence, making it useful for kinetic studies of cellulases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl β-D-cellotrioside typically involves the glycosylation of 4-methylumbelliferone with cellotriosyl donors. The reaction conditions often include the use of glycosyl donors such as cellotriosyl bromide and a base like silver carbonate in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for 4-Methylumbelliferyl β-D-cellotrioside are not widely documented. the process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product would then be purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
4-Methylumbelliferyl β-D-cellotrioside primarily undergoes hydrolysis reactions catalyzed by cellulase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of cellulase enzymes and occurs under mild conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside is 4-methylumbelliferone, which is a fluorescent compound .
科学研究应用
4-Methylumbelliferyl β-D-cellotrioside is widely used in scientific research for studying the kinetics and activity of cellulase enzymes. It is particularly useful in:
Biochemistry: Used as a substrate in enzyme assays to measure cellulase activity.
Molecular Biology: Employed in the study of gene expression related to cellulase production.
Industrial Applications: Utilized in the development of biofuels by studying the breakdown of cellulose.
作用机制
The mechanism of action of 4-Methylumbelliferyl β-D-cellotrioside involves its hydrolysis by cellulase enzymes. The cellulase enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone. This compound then emits fluorescence when exposed to UV light, allowing for the quantification of enzyme activity .
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl β-D-cellobioside: Another substrate for cellulase enzymes, used similarly to study cellulase activity.
4-Methylumbelliferyl β-D-glucuronide: Used as a substrate for β-glucuronidase assays.
4-Methylumbelliferyl phosphate: A substrate for phosphatase assays.
Uniqueness
4-Methylumbelliferyl β-D-cellotrioside is unique in its ability to provide detailed kinetic data on cellulase activity due to its specific hydrolysis by these enzymes. Its fluorescent properties make it particularly valuable for real-time monitoring of enzyme activity .
属性
分子式 |
C28H38O18 |
|---|---|
分子量 |
662.6 g/mol |
IUPAC 名称 |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3/t13-,14-,15-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1 |
InChI 键 |
DTPBJHCTIBQLMO-LZSHORFZSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















